Product packaging for Ascorbyl tocopheryl maleate(Cat. No.:CAS No. 320616-16-8)

Ascorbyl tocopheryl maleate

Cat. No.: B12771609
CAS No.: 320616-16-8
M. Wt: 686.9 g/mol
InChI Key: XDDAGVUFLQKVEA-SJTHZTAVSA-N
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Description

Classification and Chemical Derivation of Ascorbyl Tocopheryl Maleate (B1232345)

Ascorbyl Tocopheryl Maleate is classified as a diester of maleic acid. inci.guide Its synthesis involves a condensation reaction where L-ascorbic acid is bonded with the maleate ester of alpha-tocopherol (B171835). ontosight.ai This laboratory-created compound is typically refined into a fine powder or liquid concentrate. glooshi.com

The structure of this compound is characterized by diester linkages. inci.guide Specifically, it is the diester of maleic acid with L-ascorbic acid and α-tocopherol. inci.guide This linkage covalently bonds the two distinct vitamin molecules via the maleic acid bridge, creating a more stable compound than its individual components. glooshi.com

This compound is a hybrid molecule that inherits properties from its parent compounds, ascorbic acid (vitamin C) and alpha-tocopherol (vitamin E). ontosight.ai Ascorbic acid is a water-soluble vitamin known for its potent antioxidant activity, while alpha-tocopherol is a fat-soluble vitamin that also functions as a powerful antioxidant. inci.guideglooshi.com By chemically linking these two, this compound overcomes some of the inherent instability of its parent molecules, particularly the rapid degradation of vitamin C when exposed to air and light. glooshi.com This synthetic combination allows the two vitamins to work synergistically, with researchers in the 1990s discovering that this linkage not only protects them from premature breakdown but also enables them to recycle each other's antioxidant power. glooshi.com

This compound is one of many derivatives of vitamins C and E developed to enhance stability and efficacy. The landscape of vitamin C derivatives includes esters like Ascorbyl Palmitate, Ascorbyl Tetraisopalmitate, Magnesium Ascorbyl Phosphate (B84403), and Sodium Ascorbyl Phosphate, each offering different solubility and stability profiles. inci.guide Similarly, vitamin E derivatives often involve esterification to improve stability, with Tocopheryl Acetate (B1210297) being a common example. cir-safety.orgwikipedia.org this compound is unique in this landscape as it is a diester that combines both vitamin C and E into a single molecule. inci.guide Other combined derivatives exist, such as Potassium Ascorbyl Tocopheryl Phosphate and Ascorbyl Tocopheryl Acetate, which also link the two vitamins, often through a phosphate diester linkage. cir-safety.orgcir-safety.org

Historical Context of Vitamin Ester Research and Development

The exploration of vitamin esters dates back decades, driven by the need to stabilize inherently reactive vitamin molecules for practical applications. The discovery and synthesis of vitamins like A and E in the early to mid-20th century were quickly followed by research into their more stable ester forms. wikipedia.orgacs.org For instance, the first chemical synthesis of vitamin A was achieved in 1947, and soon after, its more stable acetate ester was produced commercially. acs.org This trend was fueled by the understanding that esterification could protect the active vitamin from degradation.

The development of vitamin C derivatives followed a similar path. While vitamin C's benefits were well-known, its instability was a significant hurdle. glooshi.com This led to the creation of various esterified forms to improve its shelf-life and usability in different formulations. phyto-c.com The 1990s saw a significant advancement with the development of hybrid molecules like this compound, which not only stabilized both vitamins C and E but also capitalized on their synergistic antioxidant effects. glooshi.com

Current Research Trajectories in Advanced Vitamin Derivatives

Contemporary research into advanced vitamin derivatives is focused on several key areas. A primary goal is the development of derivatives with enhanced bioavailability and targeted action. For example, research on vitamin D derivatives aims to create analogues with optimized receptor selectivity and reduced systemic toxicity for applications in treating various diseases. nih.govnih.gov

Another significant research avenue is the exploration of novel delivery systems. For instance, recent studies have investigated the encapsulation of ascorbic acid esters in lignin (B12514952) nanoparticles to improve their stability and release profiles. mdpi.com The synthesis of new vitamin derivatives continues to evolve, with a focus on greener and more efficient biocatalytic procedures. mdpi.com

Furthermore, there is ongoing research to better understand the mechanisms of action of existing derivatives. For example, studies continue to investigate how different vitamin C derivatives penetrate the skin and convert to the active L-ascorbic acid form. phyto-c.com The development of sophisticated analytical techniques is also aiding in the precise detection and profiling of vitamin metabolites, contributing to a deeper understanding of their therapeutic potential. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H58O10 B12771609 Ascorbyl tocopheryl maleate CAS No. 320616-16-8

Properties

CAS No.

320616-16-8

Molecular Formula

C39H58O10

Molecular Weight

686.9 g/mol

IUPAC Name

4-O-[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] 1-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (Z)-but-2-enedioate

InChI

InChI=1S/C39H58O10/c1-23(2)12-9-13-24(3)14-10-15-25(4)16-11-20-39(8)21-19-29-28(7)34(26(5)27(6)35(29)49-39)46-31(42)17-18-32(43)47-37-33(44)36(30(41)22-40)48-38(37)45/h17-18,23-25,30,36,40-41,44H,9-16,19-22H2,1-8H3/b18-17-/t24-,25-,30+,36-,39-/m1/s1

InChI Key

XDDAGVUFLQKVEA-SJTHZTAVSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)/C=C\C(=O)OC3=C([C@H](OC3=O)[C@H](CO)O)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C=CC(=O)OC3=C(C(OC3=O)C(CO)O)O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization for Ascorbyl Tocopheryl Maleate

Chemical Synthesis Pathways of Ascorbyl Tocopheryl Maleate (B1232345)

The synthesis of ascorbyl tocopheryl maleate is a multi-step process that requires careful control of reaction conditions to achieve a desirable yield and purity. The primary route involves the formation of ester linkages between the three precursor molecules.

Esterification Reactions Involving Ascorbic Acid, Tocopherol, and Maleic Acid

The fundamental approach to synthesizing this compound is through direct esterification. This reaction involves the condensation of the hydroxyl groups of ascorbic acid and tocopherol with the carboxylic acid groups of maleic acid. Given the multiple reactive sites on both ascorbic acid and tocopherol, regioselectivity is a key consideration in directing the esterification to the desired positions.

One documented method involves the reaction of L-ascorbic acid, α-tocopherol, and maleic anhydride. The use of maleic anhydride, a more reactive derivative of maleic acid, facilitates the esterification process. The reaction is typically carried out in the presence of a suitable solvent and may require heating to proceed at an appreciable rate. The stoichiometry of the reactants is carefully controlled to favor the formation of the desired diester. A patent describes a process for producing an L-ascorbic acid-2-O-maleic acid-α-tocopherol diester, highlighting a specific isomeric form of the target molecule. ci.guide

Catalytic Approaches in this compound Synthesis

To enhance the rate and efficiency of the esterification, various catalytic systems can be employed. Both chemical and enzymatic catalysts have been utilized in the synthesis of related ascorbyl esters, and these principles can be extended to the synthesis of this compound. researchgate.netnih.gov

Chemical Catalysis: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used to protonate the carbonyl group of maleic acid or its anhydride, thereby increasing its electrophilicity and susceptibility to nucleophilic attack by the hydroxyl groups of ascorbic acid and tocopherol. The choice of catalyst and reaction conditions (e.g., temperature, solvent) is critical to balance reaction speed with the potential for side reactions and degradation of the sensitive vitamin moieties. researchgate.net

Enzymatic Catalysis: Biocatalytic approaches, particularly using lipases, offer a milder and more selective alternative for the synthesis of ascorbyl esters. researchgate.netnih.gov Lipases can catalyze esterification reactions with high regioselectivity, potentially minimizing the formation of unwanted isomers. researchgate.net This method is advantageous as it proceeds under less harsh conditions, which helps in preserving the integrity of the ascorbic acid and tocopherol structures. researchgate.net The use of immobilized enzymes can also simplify the purification process.

Catalyst TypeAdvantagesDisadvantages
Chemical (Acid) High reaction rates, low costHarsh conditions can lead to degradation and by-products, low selectivity
Enzymatic (Lipase) High regioselectivity, mild reaction conditions, fewer by-productsHigher cost, slower reaction rates, potential for enzyme inhibition

By-product Formation and Purity Considerations in Synthetic Routes

The synthesis of this compound is often accompanied by the formation of several by-products, which necessitates rigorous purification steps. The complexity of the reactant molecules, with their multiple functional groups, can lead to a variety of undesired products.

Common By-products:

Monoesters: Incomplete reaction can result in the formation of ascorbyl maleate or tocopheryl maleate.

Isomeric Diesters: Esterification at different hydroxyl positions on the ascorbic acid or tocopherol molecules can lead to a mixture of structural isomers.

Degradation Products: The inherent instability of ascorbic acid, particularly under harsh reaction conditions (e.g., high temperatures, strong acids), can lead to its decomposition.

Unreacted Starting Materials: Residual ascorbic acid, tocopherol, and maleic acid will be present in the crude reaction mixture.

Purification Strategies: To achieve high purity, a multi-step purification process is typically required. This can include:

Solvent Extraction: To remove unreacted starting materials and some by-products based on their differential solubility.

Crystallization/Recrystallization: This is a crucial step for isolating the desired product and removing impurities. A patented method describes the crystallization of an L-ascorbic acid-2-O-maleic acid-α-tocopherol diester adduct from a mixture of 1-propanol (B7761284) and n-hexane. ci.guide

Chromatography: Techniques such as column chromatography can be employed for the fine purification of the product, separating it from closely related isomers and other impurities.

The final product is typically a white to off-white powder, and its purity is assessed using the analytical techniques described in the following section.

Analytical Chemistry Techniques for Structural Elucidation of this compound

A combination of spectroscopic and chromatographic methods is essential for the unambiguous structural confirmation and purity assessment of synthesized this compound.

Spectroscopic Methods for Molecular Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the precise connectivity of atoms in the molecule. A patent for a related compound shows the assignment of the nuclear magnetic resonance spectrum, which would be a critical step in confirming the structure of this compound. ci.guide The chemical shifts and coupling constants of the protons and carbons in the ascorbic acid, tocopherol, and maleate moieties would confirm the ester linkages and their specific locations.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable for analyzing a molecule of this size and polarity. researchgate.netkarazin.ua High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl groups (C=O), hydroxyl groups (O-H) from the ascorbic acid and tocopherol moieties, and C=C double bonds from the maleate and aromatic portions of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the conjugated systems within the molecule. The chromanol ring of tocopherol and the en-diol system of ascorbic acid would exhibit characteristic absorbance maxima.

Spectroscopic TechniqueInformation Obtained
¹H and ¹³C NMR Detailed molecular structure, connectivity of atoms, isomeric purity.
Mass Spectrometry Molecular weight, elemental composition.
IR Spectroscopy Presence of functional groups (e.g., esters, hydroxyls).
UV-Vis Spectroscopy Information on conjugated systems.

Chromatographic Separation Techniques for Compound Identification

Chromatographic methods are indispensable for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of tocopherols (B72186) and their derivatives. aocs.org A reversed-phase HPLC method, likely using a C18 column with a suitable mobile phase (e.g., a mixture of methanol, isopropanol, and water), would be appropriate for the separation and quantification of this compound. nih.govsci-hub.st Detection could be achieved using a UV detector, as the molecule contains chromophores that absorb in the UV region. nih.govsci-hub.st The retention time of the main peak would serve as an identifier for the compound, and the peak area would be used for quantification.

Gas Chromatography (GC): While less common for a molecule of this size and polarity without derivatization, GC coupled with mass spectrometry (GC-MS) could potentially be used after a suitable derivatization step to make the compound more volatile. This could be useful for identifying and quantifying certain impurities.

The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its structural integrity and purity for its intended applications.

Green Chemistry Principles in this compound Production

The application of green chemistry principles is paramount in the modern chemical industry to minimize environmental impact and enhance sustainability. The production of this compound, an ester combining ascorbic acid (Vitamin C), tocopherol (Vitamin E), and maleic acid, presents several opportunities for the integration of these principles. Key areas of focus include the use of enzymatic catalysis, selection of environmentally benign solvents, and optimization of reaction efficiency to improve atom economy.

Enzymatic Synthesis

A promising green approach for the synthesis of this compound is the use of enzymatic catalysts, particularly lipases. Lipases are widely employed in the synthesis of various ascorbyl esters due to their high selectivity, mild reaction conditions, and biodegradability. nih.govmdpi.comresearchgate.net The enzymatic route for esterification offers significant advantages over traditional chemical methods, which often require harsh conditions, toxic catalysts, and can lead to the formation of unwanted byproducts. mdpi.com

The synthesis would likely involve the esterification of ascorbic acid and tocopherol with maleic acid or one of its derivatives. Lipases, such as those from Candida antarctica (often immobilized as Novozym® 435), have demonstrated high efficiency in catalyzing the esterification of ascorbic acid with various fatty acids to produce compounds like ascorbyl palmitate and ascorbyl oleate. researchgate.netresearchgate.net It is hypothesized that a similar enzymatic approach could be successfully applied to the synthesis of this compound. The reaction would likely be conducted in a non-aqueous solvent to facilitate the enzymatic activity and dissolve the lipophilic tocopherol.

Table 1: Potential Lipase (B570770) Catalysts for Ester Synthesis

Lipase SourceCommon Commercial NameCharacteristics
Candida antarctica lipase BNovozym® 435High thermal stability, broad substrate specificity, widely used for esterification.
Rhizomucor miehei lipaseLipozyme® RM IMGood activity in organic solvents, often used for transesterification.
Thermomyces lanuginosus lipaseLipozyme® TL IMThermostable, suitable for reactions at elevated temperatures.

Solvent Selection and Reaction Conditions

The choice of solvent is a critical aspect of green synthesis. Ideal green solvents are non-toxic, biodegradable, and derived from renewable resources. For the enzymatic synthesis of ascorbyl esters, solvents such as 2-methyl-2-butanol, tert-butanol, and acetone (B3395972) have been used effectively. mdpi.comnih.gov The selection of an appropriate solvent would be crucial for solubilizing the reactants—ascorbic acid (hydrophilic), tocopherol (lipophilic), and maleic acid—while maintaining the catalytic activity of the lipase.

Reaction conditions such as temperature, substrate molar ratio, and enzyme concentration would need to be optimized to maximize the yield and reaction rate while minimizing energy consumption. The removal of water, a byproduct of esterification, is often necessary to shift the reaction equilibrium towards product formation. This can be achieved through methods like the use of molecular sieves or conducting the reaction under vacuum. nih.gov

Atom Economy and Waste Reduction

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. The synthesis of this compound via a direct esterification reaction would, in theory, have a high atom economy, with water being the only byproduct.

Table 2: Key Green Chemistry Metrics

MetricDefinitionImportance in this compound Production
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%A high atom economy signifies an efficient reaction with minimal waste. The esterification process should be designed to maximize this value.
E-Factor (Environmental Factor) Total waste (kg) / Product (kg)A lower E-Factor is desirable. This metric highlights the amount of waste generated and encourages waste prevention.
Reaction Mass Efficiency (RME) Mass of desired product / Total mass of reactantsProvides a more practical measure of the reaction's efficiency by considering the actual yield.

While specific experimental data for the green synthesis of this compound is not currently available in published literature, the principles outlined above, derived from extensive research on similar compounds, provide a robust framework for the development of an environmentally responsible and efficient production process. Further research is necessary to establish optimized protocols and fully characterize the chemical and physical properties of this specific compound.

Molecular and Cellular Mechanisms of Action of Ascorbyl Tocopheryl Maleate

Mechanistic Basis of Antioxidant Activity

The antioxidant capabilities of ascorbyl tocopheryl maleate (B1232345) stem from its unique molecular structure, which combines two potent antioxidant moieties. This structure allows it to participate in various protective mechanisms against cellular damage induced by oxidative processes.

Radical Scavenging Pathways and Reactive Oxygen Species (ROS) Neutralization

Ascorbyl tocopheryl maleate is recognized for its capacity to neutralize reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cellular components. noncomedogenic.co.zaincidecoder.comskinsort.com ROS, such as superoxide (B77818) and hydrogen peroxide, are byproducts of normal cellular metabolism, and their overproduction is linked to cellular aging and inflammation. skinsort.comskinsort.com The compound's antioxidant function involves scavenging these free radicals, thereby mitigating oxidative stress. noncomedogenic.co.zagoogle.com This protective action is crucial in environments exposed to UV radiation, which can generate ROS. incidecoder.com

The antioxidant activity of this compound is attributed to its constituent parts. The tocopherol component is known to scavenge chain-propagating peroxyl radicals. cir-safety.org The ascorbyl moiety also contributes to the neutralization of various free radicals. nsf.gov

Synergistic Antioxidant Interactions with Co-existing Biological Molecules

The combination of the ascorbyl and tocopheryl components within a single molecule suggests a synergistic antioxidant effect. Studies on the individual components, α-tocopherol and ascorbate (B8700270), have demonstrated their ability to act in concert to provide enhanced protection against oxidation. nih.govscispace.comresearchgate.net For instance, in models studying the oxidation of low-density lipoproteins (LDL), α-tocopherol, caffeic acid, and ascorbate were found to work synergistically for optimal protection. nih.govscispace.com This synergy arises from the ability of ascorbate to regenerate tocopherol from its radical form, thus prolonging its antioxidant activity. researchgate.net It is proposed that this compound can function within an antioxidant-based protective system to reduce oxidative stress. onlinelocally.co.uk

Role of Ascorbyl and Tocopheryl Moieties in Redox Cycling

The synergistic antioxidant action of this compound is fundamentally based on the redox cycling between its ascorbyl and tocopheryl moieties. In cellular systems, α-tocopherol acts as a primary defender against lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals, which in turn forms the α-tocopheroxyl radical. nsf.gov

The ascorbyl moiety then plays a crucial role in regenerating α-tocopherol. Ascorbate can reduce the α-tocopheroxyl radical back to its active α-tocopherol form. nsf.govnih.gov In this process, ascorbate itself is oxidized to the ascorbyl radical. nih.gov This redox cycling allows for the continued antioxidant activity of tocopherol. Ascorbate is considered the ultimate electron donor in this protective sequence. nih.govscispace.com This interplay between the two moieties is central to the sustained antioxidant capacity of this compound.

Enzymatic Modulation by this compound

Beyond its direct antioxidant effects, this compound may also exert its influence through the modulation of key cellular enzymes.

Inhibition of Tyrosinase Activity and Associated Biochemical Pathways

There is evidence to suggest that the components of this compound can influence the activity of tyrosinase, a key enzyme in the synthesis of melanin (B1238610). dryskinlove.com Inhibition of this enzyme can be beneficial in addressing hyperpigmentation. typology.com Studies on different forms of tocopherol, such as beta-tocopherol (B122126) and gamma-tocopherol, have indicated their potential to inhibit tyrosinase activity and melanin production in preliminary experiments. dryskinlove.com Furthermore, derivatives of ascorbic acid, like ascorbyl glucoside, have also been shown to inhibit tyrosinase activity. onlinelocally.co.uk While direct studies on this compound are limited, the known properties of its constituent parts point towards a potential role in modulating melanogenesis through the inhibition of tyrosinase. typology.com

Potential Interactions with Other Cellular Enzyme Systems

The broader enzymatic interactions of this compound are an area of ongoing investigation. Its components, Vitamin C and E, are known to participate in various physiological processes that involve enzymatic regulation. For instance, Vitamin E has been noted to stimulate blood circulation and promote cellular renewal, which may involve interactions with various enzyme systems. typology.com The antioxidant properties of this compound may also indirectly influence enzymatic pathways that are sensitive to the cellular redox state. For example, matrix metalloproteinases (MMPs), which are involved in the breakdown of the extracellular matrix, are a class of enzymes that could potentially be influenced by the antioxidant environment maintained by compounds like this compound. google.com

Cellular Uptake and Intracellular Fate of this compound

This compound is a synthetic compound created by linking ascorbic acid (Vitamin C) and tocopherol (Vitamin E) with maleic acid. cosmileeurope.eunoncomedogenic.co.za This esterification makes the molecule more lipid-soluble than its parent vitamin C, influencing how it interacts with and crosses cell membranes. Understanding its journey into the cell and its subsequent metabolic fate is crucial to comprehending its biological activity.

Membrane Transport Mechanisms of Lipid-Soluble Vitamin Derivatives

The cellular uptake of lipid-soluble vitamin derivatives is a complex process that does not rely on a single pathway but rather a combination of passive diffusion and transporter-mediated processes. The specific mechanism can be influenced by the physicochemical properties of the derivative, such as its size and lipophilicity, as well as the cell type.

Due to its increased lipophilicity, this compound is expected to readily partition into the lipid bilayer of the cell membrane. This process is driven by the concentration gradient between the extracellular and intracellular environments. However, the transport of vitamin E and its derivatives is not solely a passive event. Several membrane proteins have been identified as key players in the transport of tocopherol. These include scavenger receptor class B type I (SR-BI), ATP-binding cassette transporter A1 (ABCA1), and Niemann-Pick C1-like 1 (NPC1L1). nih.gov While these transporters are primarily associated with the intestinal absorption and hepatic uptake of vitamin E, they may also facilitate the cellular uptake of tocopheryl derivatives in other tissues. nih.gov

Furthermore, studies on other tocopherol esters, such as tocopherol succinate (B1194679), have demonstrated the involvement of specific transporters in their cellular uptake. For instance, the monocarboxylate transporter has been implicated in the uptake of tocopherol succinate by erythrocytes. nih.gov Given the maleate moiety in this compound, it is plausible that similar carrier proteins could be involved in its transport across the cell membrane.

The uptake of lipid-soluble compounds can also occur via endocytic pathways, such as macropinocytosis and clathrin- or caveolae-mediated endocytosis. nih.govdovepress.com These processes involve the engulfment of extracellular material, including nutrient-rich fluids and nanoparticles, into vesicles that are then transported into the cell. nih.gov While direct evidence for the endocytosis of this compound is lacking, this mechanism is a recognized pathway for the cellular entry of various nanoparticles and drug delivery systems. nih.govdovepress.com

Potential Membrane Transport Mechanisms for Lipid-Soluble Vitamin Derivatives
Transport MechanismDescriptionExamples of Molecules TransportedKey Proteins/Factors Involved
Passive DiffusionMovement across the cell membrane down a concentration gradient, driven by the molecule's lipid solubility.α-tocopherol, RetinolLipid bilayer composition
Facilitated DiffusionCarrier protein-mediated transport across the membrane down a concentration gradient.Tocopherol succinate, Dehydroascorbic acidSR-BI, ABCA1, NPC1L1, Monocarboxylate transporters, GLUTs nih.govnih.govresearchgate.net
EndocytosisEngulfment of extracellular substances into the cell by forming vesicles from the cell membrane.Nanoparticles, Drug-loaded micelles nih.govnih.govClathrin, Caveolin, Actin cytoskeleton nih.gov

Intracellular Hydrolysis and Release of Parent Vitamins

Once inside the cell, this compound must be metabolized to release its active components, ascorbic acid and tocopherol. This process is primarily achieved through intracellular hydrolysis, a chemical reaction where water is used to break down the ester bonds linking the vitamin moieties to the maleic acid backbone. ci.guide This enzymatic cleavage is essential for the vitamins to exert their biological functions within the cell.

The hydrolysis of ascorbyl esters is catalyzed by a class of enzymes known as esterases. researchgate.net These enzymes are ubiquitous in cells and are responsible for the breakdown of various ester-containing compounds. The specific esterases involved in the hydrolysis of this compound have not been definitively identified, but it is likely that non-specific carboxylesterases play a significant role. These enzymes are found in various subcellular compartments, including the cytoplasm and endoplasmic reticulum.

The release of ascorbic acid and tocopherol from the parent compound allows them to participate in their respective cellular activities. Ascorbic acid, a water-soluble antioxidant, can scavenge reactive oxygen species in the aqueous environment of the cytoplasm. nih.gov Tocopherol, being lipid-soluble, integrates into cellular membranes, where it acts as a chain-breaking antioxidant, protecting lipids from peroxidation. nih.gov The regeneration of the tocopheroxyl radical back to tocopherol can be facilitated by ascorbate, highlighting the synergistic antioxidant relationship between the two vitamins. nih.gov

Subcellular Distribution and Accumulation Patterns

Following intracellular hydrolysis, the released ascorbic acid and tocopherol exhibit distinct subcellular distribution patterns dictated by their solubility.

Tocopherol , being lipophilic, preferentially accumulates in lipid-rich structures within the cell. Its primary sites of localization include:

Cellular Membranes: The plasma membrane, as well as the membranes of organelles such as the mitochondria, endoplasmic reticulum, and nucleus, are major reservoirs for tocopherol. Here, it is strategically positioned to protect membrane lipids from oxidative damage.

Lipid Droplets: These organelles, involved in the storage of neutral lipids, can also serve as a storage depot for tocopherol.

Ascorbic acid , on the other hand, is water-soluble and distributes throughout the aqueous compartments of the cell. Its distribution includes:

Cytosol: The cytosol maintains a high concentration of ascorbic acid, where it functions as a key component of the cell's antioxidant defense system.

Mitochondria: Ascorbic acid is also found in the mitochondrial matrix, where it helps to mitigate the oxidative stress generated as a byproduct of cellular respiration.

Nucleus: The presence of ascorbic acid in the nucleus suggests a role in protecting DNA from oxidative damage.

The accumulation of these vitamins in specific subcellular locations is critical for their targeted protective effects. For instance, the concentration of tocopherol within mitochondrial membranes is essential for safeguarding the electron transport chain from oxidative damage, thereby preserving mitochondrial function. Similarly, the presence of ascorbic acid in the nucleus is vital for maintaining genomic integrity.

Subcellular Localization and Primary Functions of Released Vitamins
VitaminPrimary Subcellular LocationsKey Functions in these Locations
Tocopherol (Vitamin E)Mitochondrial membranes, Endoplasmic reticulum, Plasma membraneProtection of membrane lipids from peroxidation, Modulation of signaling pathways
Ascorbic Acid (Vitamin C)Cytosol, Mitochondria, NucleusScavenging of reactive oxygen species, Regeneration of other antioxidants (e.g., tocopherol), Cofactor for various enzymes nih.gov

Preclinical Investigations and Mechanistic Biological Studies of Ascorbyl Tocopheryl Maleate

In Vitro Studies on Cellular Response to Ascorbyl Tocopheryl Maleate (B1232345)

In vitro studies provide a foundational understanding of a compound's biological activity by isolating cells from their native physiological environment. This allows for controlled investigation into specific cellular responses, such as antioxidant effects, enzyme inhibition, and modulation of signaling pathways.

Cell Culture Models for Assessing Antioxidant Efficacy

The primary function attributed to Ascorbyl tocopheryl maleate is its antioxidant capability, protecting cells from the damaging effects of reactive oxygen species (ROS). ci.guide Cell culture models are instrumental in quantifying this efficacy. A common approach involves utilizing three-dimensional epidermal constructs, which mimic the structure of human skin and allow for the topical application of test compounds. mattek.com

In a typical experimental setup, oxidative stress is induced in the cell or tissue culture system, often through UVA/B irradiation. mattek.com The protective effect of the test compound is then assessed by measuring key biomarkers of oxidative damage. While specific studies on this compound are not extensively detailed in the available literature, the methodology can be described based on studies of its constituent components and other derivatives.

Key Indicators of Oxidative Stress Measured in Cell Culture Models:

Lipid Hydroperoxides: Measurement of lipid hydroperoxides, often via HPLC, indicates the extent of lipid peroxidation, a major consequence of oxidative damage to cell membranes. mattek.com

Prostaglandin E2 (PGE2): Elevated levels of PGE2, an inflammatory mediator, are associated with oxidative stress and cellular damage. Quantifying its release from cells can indicate the level of protection offered by an antioxidant. mattek.com

Cell Viability Assays: Assays such as MTT or neutral red uptake are used to determine the percentage of viable cells after exposure to an oxidative stressor, with and without the antioxidant compound.

These models help to establish the potential of compounds like this compound to mitigate oxidative damage at the cellular level, a key mechanism in skin aging and photodamage. ci.guidemattek.com

Mechanistic Studies on Tyrosinase Inhibition in Cell Lines

This compound is purported to have a skin-whitening effect, which is mechanistically linked to the inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis. ci.guideresearchgate.net While manufacturers claim this effect, specific peer-reviewed studies on this compound's direct interaction with tyrosinase in cell lines are limited. However, the general mechanisms and models for studying tyrosinase inhibitors are well-established.

Table 1: Comparison of IC50 Values for Various Tyrosinase Inhibitors IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

CompoundIC50 Value (µM)Source Cell/Enzyme
Compound 1b (Benzothiazole derivative) 0.2 ± 0.01Mushroom Tyrosinase
Mirkoin 5.0Mushroom Tyrosinase
Scytonemin Monomer (ScyM) 4.90Mushroom Tyrosinase
Kojic Acid 11.31Mushroom Tyrosinase
Hydroquinone 70.0Mushroom Tyrosinase

This table presents data for other known tyrosinase inhibitors to provide context for the range of potencies observed in this area of research. Data specific to this compound is not currently available. mdpi.comfrontiersin.orgnih.gov

Studies on related compounds suggest that the inhibition of melanin production can also occur through the suppression of genes associated with melanogenesis. mdpi.com

Investigations into Cellular Signaling Pathways Modulation

The biological effects of Vitamin C and E derivatives often extend beyond direct enzyme inhibition or ROS scavenging to the modulation of complex cellular signaling pathways. These pathways regulate fundamental cellular processes, including growth, differentiation, and apoptosis (programmed cell death). dovepress.comnih.gov

For instance, studies on RRR-alpha-tocopheryl succinate (B1194679), a Vitamin E derivative, have shown its ability to induce differentiation in human breast cancer cells by modulating the MAP Kinase (MAPK) signaling system, specifically involving MEK1 and ERK1. nih.gov Similarly, mixed micelles containing ascorbyl palmitate have been shown to inhibit cell growth, induce cell cycle arrest, and promote apoptosis in A549 lung cancer cells. dovepress.comnih.govnih.gov

In the context of skin pigmentation, signaling pathways triggered by factors like endothelin-1 (B181129) (EDN1) and stem cell factor (SCF) are critical. mdpi.comnih.gov Inhibiting these cascades can down-regulate stimulated melanogenesis. mdpi.com While direct evidence for this compound is lacking, its components suggest a potential to interfere with such pathways, a hypothesis that warrants further investigation.

Ex Vivo Research on Tissue-Level Interactions

Ex vivo studies bridge the gap between in vitro cell culture and in vivo human trials. By using excised tissue, researchers can study a compound's behavior in a more complex, multi-layered environment that better represents actual physiological conditions. researchgate.netmdpi.com

Organotypic Culture Models for Compound Efficacy

Organotypic models are three-dimensional cultures of cells that recreate the architecture and function of a specific tissue in vitro. nih.gov For dermatological research, full-thickness skin models containing both epidermal and dermal layers are often used. These models are valuable for assessing the efficacy of topically applied compounds in a setting that mimics the skin's natural structure. nih.govresearchgate.net

Tissue Penetration and Distribution in Ex Vivo Systems

A critical factor for any topically applied compound is its ability to penetrate the stratum corneum, the skin's primary barrier, and reach its target site within the epidermis or dermis. Ex vivo skin models, typically using human or porcine skin, are the standard for evaluating percutaneous absorption. mdpi.comnih.gov

Studies on other lipophilic Vitamin C derivatives, such as Ascorbyl Tetraisopalmitate and Ascorbyl Palmitate, have demonstrated that these molecules can penetrate biological membranes. nih.govskiningredients.comnih.gov Molecular dynamics simulations and experimental studies using Franz diffusion cells are common methods to quantify penetration. mdpi.comskiningredients.com

One advanced technique for measuring tissue distribution is microdialysis, which can be performed on ex vivo skin. researchgate.netmdpi.com This method involves inserting a micro-thin probe into the dermal layer to continuously sample the interstitial fluid, allowing for a dynamic measurement of the compound's concentration in the target tissue over time. researchgate.net Research on a stabilized ascorbic acid formulation using this technique showed that high dermal concentrations could be achieved and maintained with repeated application. researchgate.net Such studies would be essential to determine the bioavailability and effective concentration of this compound within the skin.

Advanced Analytical Methodologies for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Ascorbyl Tocopheryl Maleate (B1232345) Analysis

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and reliable technique for the analysis of vitamin derivatives in various formulations. sci-hub.st Its advantages include high sensitivity, selectivity, and the ability to perform quantitative separation without the need for pre-derivatization. sci-hub.st For a lipophilic compound like Ascorbyl Tocopheryl Maleate, reversed-phase HPLC (RP-HPLC) is the method of choice.

Developing a robust HPLC method for this compound in a complex matrix, such as a cosmetic cream or serum, involves several critical steps. The primary goal is to achieve a complete separation of the analyte from other formulation components that might interfere with its quantification.

Method Development:

Column Selection: A C18 or C8 reversed-phase column is typically used for the separation of fat-soluble vitamin derivatives. nih.govaocs.org These columns contain a nonpolar stationary phase that effectively retains lipophilic molecules like this compound.

Mobile Phase Composition: The mobile phase generally consists of a mixture of organic solvents. For similar compounds like tocopheryl acetate (B1210297) and ascorbyl tetraisopalmitate, a mixture of methanol and isopropanol (e.g., 25:75 v/v) has proven effective. sci-hub.stdeepdyve.com The isocratic elution, where the mobile phase composition remains constant, is often sufficient for a rapid and efficient separation.

Sample Preparation: Direct analysis of cosmetic emulsions is often possible, simplifying the preparation process. nih.gov The sample is typically dissolved in the mobile phase or a suitable organic solvent, vortexed, and filtered before injection into the HPLC system.

Method Validation: Validation is crucial to ensure the analytical method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters, based on guidelines from the International Conference on Harmonisation (ICH), include:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks from excipients at the retention time of the analyte. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. Recoveries for similar compounds are typically expected to be within 95-105%. sci-hub.stnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Example HPLC Method Parameters for Simultaneous Analysis of Tocopheryl Acetate and Ascorbyl Tetraisopalmitate in a Cosmetic Formulation
ParameterCondition
Instrument High-Performance Liquid Chromatograph
Column RP-18 (e.g., 250 mm x 4.6 mm, 4 µm) sci-hub.st
Mobile Phase Methanol:Isopropanol (25:75 v/v) sci-hub.st
Flow Rate 1.0 mL/min sci-hub.st
Detection UV at 222 nm sci-hub.st
Temperature 25°C sci-hub.st
Retention Time (Tocopheryl Acetate) ~3.0 min sci-hub.st
Retention Time (Ascorbyl Tetraisopalmitate) ~5.9 min sci-hub.st

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method coupled with HPLC for routine analysis of vitamin derivatives due to its simplicity and cost-effectiveness. aocs.org The detector measures the absorbance of the eluate as it passes through a flow cell. For compounds like tocopheryl acetate and ascorbyl esters, detection is often set at a low wavelength, such as 222 nm, to achieve high sensitivity. sci-hub.stnih.gov A photodiode array (PDA) detector can also be used to acquire the full UV spectrum of the peak, which aids in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: For more complex analyses or for structural confirmation, HPLC can be coupled with a mass spectrometer (HPLC-MS). MS provides information about the molecular weight and fragmentation pattern of the analyte, offering a much higher degree of selectivity and certainty in identification. researchgate.net While UV detection might show a peak, MS can confirm its identity, which is invaluable when analyzing for trace impurities or degradation products. researchgate.net The combination of LC-MS with UV-Vis spectroscopy provides complementary information, with UV-Vis offering robust quantification and MS providing structural details. nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity and is particularly useful for quantifying analytes in highly complex matrices where chromatographic separation may be incomplete. researchgate.net

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric methods offer a simpler and often faster alternative to chromatography for determining the total amount of a substance. These methods are based on the measurement of light absorption by the analyte after a specific chemical reaction that produces a colored product.

For the determination of tocopherol (Vitamin E), a common spectrophotometric method is based on the Emmerie-Engel reaction. This involves the reduction of Fe(III) to Fe(II) by tocopherol, followed by the formation of a colored complex of Fe(II) with a chromogenic agent like 2,2'-bipyridine or bathophenanthroline, which can be measured colorimetrically. aminer.cn For esterified forms like this compound, a saponification step would be required to free the tocopherol moiety before the reaction.

Similarly, UV spectrophotometric methods have been developed for ascorbyl esters like ascorbyl palmitate, with a maximum absorbance (?max) around 261 nm. rjptonline.org However, the main drawback of these direct spectrophotometric methods is the potential for interference from other substances in the cosmetic matrix that absorb at the same wavelength or can also participate in the color-forming reaction.

Kinetic spectrophotometric methods can overcome some of the selectivity issues of direct spectrophotometry. These methods measure the rate of a reaction rather than the final absorbance, which can help differentiate between compounds with different reaction kinetics.

A kinetic approach has been successfully developed for the determination of L-ascorbic acid in cosmetic samples. nih.gov This method is based on a photoreaction with methylene blue (MB), where the rate of MB color reduction is proportional to the ascorbic acid concentration. nih.govresearchgate.net A key advantage of this kinetic strategy is its ability to eliminate interference from other antioxidants and even from different, less reactive ascorbic acid derivatives that may be present in the formulation. researchgate.netrsc.org This principle could be adapted for this compound, potentially by measuring its inhibitory effect on a specific oxidation-reduction reaction and comparing its reaction rate to a standard. nih.gov

Table 2: Validation Parameters for a Kinetic Spectrophotometric Assay for L-Ascorbic Acid in Cosmetics
ParameterResult
Linear Range 0.7 - 33.5 µg/mL nih.gov
Limit of Detection (LOD) 0.04 µg/mL nih.gov
Limit of Quantification (LOQ) 0.15 µg/mL nih.gov
Repeatability (RSD%) 0.4 - 0.6% nih.gov
Reproducibility (RSD%) 0.6 - 1.5% nih.gov
Recovery 97.5 - 100.7% nih.gov

Capillary Electrophoresis and Other Electroseparation Techniques

Capillary Electrophoresis (CE) is a powerful separation technique that separates analytes based on their charge-to-mass ratio in a narrow capillary under the influence of a high electric field. wikipedia.org It offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption.

CE, particularly Capillary Zone Electrophoresis (CZE), is well-suited for the analysis of charged molecules like ascorbic acid and its charged derivatives (e.g., L-ascorbyl-2-phosphate). nih.govchromatographyonline.com A method for the determination of various vitamin C esters in complex matrices like fish feed and plasma has been described, utilizing a tricine buffer at pH 9.2 and UV detection at 254 nm. nih.gov For a less polar, neutral ester like this compound, a modification such as Micellar Electrokinetic Chromatography (MEKC) would be necessary. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds.

Emerging Analytical Platforms for High-Throughput Screening

In the cosmetic industry, there is a growing need to rapidly screen large numbers of ingredients and formulations for specific properties, such as antioxidant activity. Emerging analytical platforms are geared towards high-throughput screening (HTS).

HTS methods use automated systems to test thousands of compounds in parallel, significantly accelerating the discovery and development process. cosmetic-labs.com For antioxidant screening, assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly adapted to a microplate format. oxfordbiosciences.com This allows for the rapid evaluation of the antioxidant capacity of numerous samples, including formulations containing this compound, by measuring the color change as the DPPH radical is neutralized. oxfordbiosciences.com Other HTS methods may involve chemiluminescence-based assays or cell-based assays to evaluate the biological antioxidant effect. cosmetic-labs.commdpi.com These platforms are crucial for optimizing formulations and substantiating product claims with robust scientific data. oxfordbiosciences.com

Stability Profiling and Degradation Kinetics of Ascorbyl Tocopheryl Maleate

Hydrolytic Stability and Degradation Pathways

Hydrolysis is a primary degradation pathway for Ascorbyl tocopheryl maleate (B1232345), involving the cleavage of its ester linkages by water. This process breaks the compound down into its constituent components and is significantly influenced by the pH of the surrounding environment.

The stability of the ester bonds in Ascorbyl tocopheryl maleate is highly dependent on pH. Ester hydrolysis can be catalyzed by both acids and bases, meaning the degradation rate is slowest at a near-neutral pH and increases under both acidic and alkaline conditions. thegoodscentscompany.com

Under acidic conditions (low pH), the ester oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Conversely, under alkaline conditions (high pH), the hydroxide (B78521) ion (OH-), a potent nucleophile, directly attacks the carbonyl carbon, leading to rapid cleavage of the ester bond. The rate of hydrolysis at a pH of 8 is significantly faster than at a pH of 7. thegoodscentscompany.com

pH ConditionCatalystRelative Rate of HydrolysisMechanism
Acidic (pH < 7)H⁺ ionsIncreasedProtonation of the carbonyl oxygen increases susceptibility to nucleophilic attack by water.
Neutral (pH ≈ 7)Water (uncatalyzed)Minimal / SlowestSlow, uncatalyzed nucleophilic attack by water.
Alkaline (pH > 7)OH⁻ ionsSignificantly IncreasedDirect nucleophilic attack by the stronger hydroxide ion on the carbonyl carbon.

The complete hydrolysis of the ester linkages in this compound results in the release of its three parent molecules. This breakdown effectively reverses the synthesis of the compound.

The primary hydrolytic degradation products are:

Ascorbic Acid (Vitamin C)

Tocopherol (Vitamin E)

Maleic Acid

The release of these individual components means that the properties of the formulation will change, as the characteristics of the three separate molecules differ from the single, larger ester.

Oxidative Stability and Mechanisms of Degradation

While designed as an antioxidant, this compound can itself be degraded by oxidative processes, particularly under conditions of high oxidative stress. The tocopherol and ascorbyl moieties are the primary sites of oxidative attack.

The presence of molecular oxygen is a key factor in the oxidative degradation of the compound. The ascorbyl and tocopheryl components function by scavenging free radicals, but in doing so, they are themselves oxidized. wikipedia.orgnih.gov

Pro-oxidants, such as transition metal ions (e.g., iron and copper), can significantly accelerate oxidative degradation. Ascorbic acid, in particular, can act as a pro-oxidant in the presence of these metals by reducing them (e.g., Fe³⁺ to Fe²⁺), which then facilitates the generation of highly reactive hydroxyl radicals via the Fenton reaction. nih.gov While the esterification in this compound enhances stability compared to free ascorbic acid, the ascorbyl moiety can still participate in these reactions if it becomes exposed through partial hydrolysis or direct oxidation. Similarly, tocopherol can exhibit pro-oxidant activity at high concentrations or in the presence of other oxidizing agents. nih.gov

FactorImpact on StabilityMechanism of Action
Molecular OxygenDecreases stabilityDirectly participates in oxidation reactions, leading to the formation of radical species that attack the ascorbyl and tocopheryl moieties.
Transition Metal Ions (Fe²⁺/Fe³⁺, Cu⁺/Cu²⁺)Significantly decreases stability (Pro-oxidant effect)Catalyze the formation of highly reactive oxygen species (ROS) through Fenton-like reactions, which aggressively degrade the antioxidant molecules. nih.gov
Synergistic AntioxidantsIncreases stabilityOther antioxidants can help regenerate the oxidized forms of the ascorbyl and tocopheryl radicals back to their active state, slowing net degradation. mdpi.com

The oxidative degradation of this compound yields a complex mixture of breakdown products derived from its constituent antioxidant parts.

Oxidation of the ascorbyl moiety proceeds through several stages. The initial, reversible oxidation product is the ascorbyl radical, which can be further oxidized to dehydroascorbic acid (DHA). researchgate.net DHA is unstable and can irreversibly hydrolyze to 2,3-diketogulonic acid, which then degrades into a variety of smaller molecules. nih.govwikipedia.orgnih.gov

Oxidation of the tocopheryl moiety involves the donation of a hydrogen atom from its chromanol ring to a free radical, forming a tocopheryl radical. This radical can be further oxidized to stable, non-radical products. The primary final oxidation product of α-tocopherol is α-tocopheryl quinone. nih.govacs.orgnih.gov

Original MoietyKey Oxidative Degradation Products
Ascorbyl (Vitamin C)Dehydroascorbic acid (DHA), 2,3-diketogulonic acid, Furfural, 2-Furoic acid, Oxalic acid, Threonic acid. nih.govnih.govacs.org
Tocopheryl (Vitamin E)Tocopheryl radical, α-Tocopheryl quinone, Dimeric products. acs.orgacs.org

Thermal and Photochemical Degradation Characteristics

Exposure to energy in the form of heat and light can significantly accelerate the degradation of this compound. These factors often work in concert with oxidative processes.

Thermal degradation involves the input of heat energy, which can increase the rate of both hydrolysis and oxidation. koreascience.kr High temperatures can provide the activation energy needed to break chemical bonds, leading to the decomposition of the molecule into its constituent parts or to other breakdown products. encyclopedia.pub Studies on related vitamin C and E esters have shown that they remain stable up to approximately 250°C. scielo.br However, prolonged exposure to moderately elevated temperatures (e.g., during storage) can still lead to significant degradation over time, with the degradation of ascorbic acid following first-order kinetics. nih.gov

Photochemical degradation is initiated by the absorption of energy from light, particularly in the ultraviolet (UV) spectrum. This absorbed energy can excite the molecule to a higher energy state, making it more reactive and susceptible to degradation reactions. confex.com UV exposure can directly cleave bonds or generate free radicals, initiating oxidative chain reactions. For related compounds like tocopheryl acetate (B1210297), UV exposure has been shown to increase the rate of hydrolysis to tocopherol. cir-safety.org The presence of conjugated double bonds within the molecular structure makes it susceptible to light-induced degradation. encyclopedia.pub The combination of both Vitamin C and E derivatives has been shown to improve photostability when exposed to heat. sc.edu

Stress FactorPrimary EffectResulting Degradation Pathways
Thermal (Heat)Increases molecular kinetic energy.Accelerates rates of both hydrolysis and oxidation; can lead to direct thermolytic cleavage of bonds at high temperatures. koreascience.krencyclopedia.pub
Photochemical (UV Light)Excites electrons to higher energy states.Initiates free-radical chain reactions (photo-oxidation); can directly break chemical bonds; increases rate of hydrolysis. confex.comcir-safety.org

Strategies for Enhancing the Chemical Stability of this compound in Research Formulations

This compound is a synthetic ester that combines the antioxidant properties of ascorbic acid (Vitamin C) and tocopherol (Vitamin E), linked by maleic acid to improve stability. noncomedogenic.co.za While inherently more stable than its parent compounds, particularly against degradation from light and air, its efficacy in research formulations is contingent upon maintaining its chemical integrity over time. noncomedogenic.co.zaci.guide Degradation can be initiated by several factors, including pH, temperature, light exposure, and interaction with other formulation components. Therefore, a multi-faceted approach is essential to preserve its stability. Key strategies involve the optimization of formulation pH, inclusion of synergistic antioxidants and chelating agents, protection from light and heat, and the use of advanced delivery systems like encapsulation.

pH Optimization and Control

The pH of a formulation is a critical determinant of the stability of ascorbyl esters. Ascorbic acid itself is highly unstable in acidic and neutral pH environments, and its rate of oxidation increases significantly with rising pH. researchgate.netnih.gov The primary degradation pathway for this compound in aqueous environments is hydrolysis, particularly in the presence of strong bases or alkaline conditions. ci.guide Research on dehydroascorbic acid (DHA), the initial oxidation product of ascorbate (B8700270), shows it is most stable in a pH range of 3 to 4, with its half-life decreasing dramatically at neutral or alkaline pH. nih.gov

To mitigate hydrolytic degradation, formulations containing this compound should be buffered to a slightly acidic pH, ideally between 4.0 and 6.0. This range represents a compromise between minimizing base-catalyzed hydrolysis and preventing acid-catalyzed degradation of other formulation ingredients. The inclusion of a robust buffering system is crucial to maintain this optimal pH throughout the product's shelf life.

Table 1: Influence of pH on the Half-life of Dehydroascorbic Acid (DHA) at 25°C Data extrapolated from studies on Ascorbic Acid derivatives.

pHApproximate Half-life (hours)Stability Profile
3.0 - 4.0> 30Most Stable
5.0~ 30Stable
7.4~ 0.5Unstable
9.0< 0.02Highly Unstable

Synergistic Antioxidants and Chelating Agents

The oxidative degradation of this compound can be accelerated by the presence of oxygen and trace metal ions, such as copper and iron, which act as catalysts. nih.gov A primary strategy to counteract this is the incorporation of a network of synergistic antioxidants.

Chelating Agents: To neutralize the catalytic effect of metal ions, the inclusion of chelating agents is imperative. Compounds like ethylenediaminetetraacetic acid (EDTA) and its salts (e.g., Disodium EDTA) or phytic acid can sequester metal ions, rendering them unable to participate in redox cycling and the generation of reactive oxygen species.

Table 2: Effect of Co-Antioxidants and Chelating Agents on the Stability of Ascorbyl Esters Illustrative data based on research on related Vitamin C derivatives like Ascorbyl Palmitate.

Formulation BaseAdditive (Concentration)Remaining Ascorbyl Ester after 4 weeks (at 40°C)
O/W EmulsionNone~35%
O/W EmulsionDisodium EDTA (0.1%)~60%
O/W Emulsion with Disodium EDTA (0.1%)Ferulic Acid (0.5%)~85%

Photoprotection and Thermal Stability Management

Exposure to ultraviolet (UV) radiation can induce photochemical degradation of ascorbyl esters. mdpi.comresearchgate.net Similarly, elevated temperatures accelerate oxidative and hydrolytic reactions.

Opaque Packaging: The most fundamental strategy for photoprotection is the use of opaque or UV-blocking packaging. This prevents light from reaching the formulation and initiating degradation. Airless pump dispensers can further enhance stability by minimizing the product's exposure to oxygen.

Inclusion of UV Filters: Incorporating UV filters into a formulation can enhance the photostability of other ingredients. Studies have demonstrated that both photostable (e.g., octocrylene, benzophenone-3) and less stable (e.g., avobenzone) UV filter combinations can improve the stability of vitamin derivatives upon UV exposure. nih.gov

Thermal Considerations: While derivatives like tocopheryl acetate and ascorbyl tetraisopalmitate are thermally stable up to approximately 250°C, prolonged exposure to moderately high temperatures during processing or storage can still accelerate degradation kinetics. scienceopen.comscielo.br The degradation of tocopherol is a function of time and temperature. skinchakra.eu Therefore, manufacturing processes should avoid prolonged heating steps, and finished products should be stored in controlled, cool environments.

Advanced Delivery Systems: Encapsulation

Encapsulation technologies provide a physical barrier that protects sensitive molecules like this compound from environmental triggers such as oxygen, light, and reactive ions.

Liposomes and Niosomes: These are vesicular systems that can encapsulate both hydrophilic and lipophilic compounds. Encapsulating ascorbyl esters within a lipid bilayer shields them from pro-oxidative factors in the formulation's aqueous phase. Liposomal encapsulation of ascorbyl palmitate has been shown to improve its stability and enhance its penetration into the stratum corneum. mdpi.com

Microemulsions and Nanoemulsions: These systems can improve the stability of ascorbyl esters by partitioning the molecule within the oil or water phase, away from potential reactants. nih.gov However, long-term stability can remain a challenge and may be improved by the addition of co-antioxidants. researchgate.netnih.gov

Polymeric Microcapsules: This technique involves entrapping the active ingredient within a polymer shell. This method can offer robust protection and allow for controlled release. The choice of polymer and encapsulation method can be tailored to be compatible with the final formulation. Research on other sensitive antioxidants like astaxanthin (B1665798) shows that encapsulation can provide remarkable protection against thermal degradation. nih.govresearchgate.net

By implementing a combination of these strategies—controlling pH, utilizing a network of antioxidants and chelators, ensuring protection from light and heat, and leveraging advanced encapsulation systems—the chemical stability of this compound in research formulations can be significantly enhanced, ensuring its intended function and potency.

Future Directions and Interdisciplinary Research Prospects

Exploration of Novel Synthetic Routes for Improved Scalability and Purity

The future of Ascorbyl Tocopheryl Maleate (B1232345) synthesis lies in the development of more efficient, scalable, and sustainable methods. Current synthetic approaches often present challenges in terms of yield, purity, and environmental impact. Future research will likely focus on enzymatic synthesis, a greener alternative to traditional chemical methods.

Lipase-catalyzed esterification, for instance, has been explored for other ascorbyl esters and offers a promising route. mdpi.com This method can provide high selectivity and operate under mild conditions, reducing byproduct formation and simplifying purification processes. Research should aim to identify optimal enzyme systems, reaction media (such as solvent-free or bio-based solvents), and process parameters to maximize yield and purity. The goal is to develop a cost-effective and eco-friendly process that can be scaled up for broader research applications.

Table 1: Proposed Research Areas for Synthetic Route Optimization

Research Area Objective Potential Techniques
Enzymatic Catalysis Develop a highly efficient and selective synthesis using enzymes. Screening of various lipases, optimization of pH, temperature, and substrate molar ratios.
Green Chemistry Reduce the environmental footprint of the synthesis process. Use of ionic liquids or supercritical fluids as reaction media; minimizing waste streams.
Advanced Purification Achieve higher purity profiles for the final compound. Sequential liquid-liquid extraction, preparative chromatography, and recrystallization techniques. mdpi.com

Advanced Mechanistic Studies on Specific Cellular Receptors and Signaling Cascades

A significant gap in the current understanding of Ascorbyl Tocopheryl Maleate is its precise mechanism of action at the cellular level. While the antioxidant benefits of its parent molecules, ascorbic acid and α-tocopherol, are well-known to have synergistic effects, the specific interactions of the combined ester are largely uncharacterized. nih.gov

Future investigations must move beyond general antioxidant activity to identify specific cellular receptors and signaling pathways modulated by this compound. Research should explore how this compound interacts with cell membranes, whether it is recognized by specific transport proteins, and how it influences intracellular signaling cascades related to oxidative stress, inflammation, and cellular metabolism. Techniques such as affinity chromatography, co-immunoprecipitation, and high-throughput screening could be employed to identify binding partners and cellular targets.

Computational Chemistry and Molecular Modeling Approaches for Structure-Activity Relationship (SAR) Elucidation

Computational chemistry and molecular modeling offer powerful predictive tools to accelerate research and reduce reliance on trial-and-error experimentation. unifap.brresearchgate.net For this compound, these approaches can be used to elucidate its Structure-Activity Relationship (SAR), providing insights into how its chemical structure dictates its biological function. nih.govmdpi.com

Future studies should employ techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.netmdpi.com Molecular docking simulations could predict the binding affinity and orientation of this compound within the active sites of specific enzymes or receptors. researchgate.net This information is invaluable for understanding its mechanism of action and for the rational design of new derivatives with enhanced or more specific activities. unifap.br

Integration with Nanotechnology for Controlled Release Systems in Research Models (Excluding specific formulation types)

Nanotechnology provides innovative platforms for controlling the delivery and release of active compounds in experimental settings. researchgate.netresearchgate.netnih.gov Integrating this compound into nano-scaled carriers could enhance its stability, solubility, and bioavailability in research models. mdpi.com Studies on related compounds, such as Ascorbyl Palmitate, have already demonstrated the potential of using nanostructured lipid carriers to achieve controlled and triggered release. nih.gov

Future interdisciplinary research should explore the encapsulation of this compound within various nanosystems. mdpi.com These systems could be engineered to release the compound in response to specific stimuli (e.g., pH, enzymes) present in a particular biological microenvironment. This would allow for more precise and targeted delivery in in vitro and in vivo research models, enabling a more accurate investigation of its biological effects. researchgate.net

Investigation of Metabolic Pathways and Enzyme Interactions in Diverse Biological Systems

The metabolic fate of this compound is a critical area for future investigation. It is currently unknown how this ester is metabolized by cells and organisms. Research is needed to determine whether the molecule is cleaved into its constituent parts—ascorbic acid, tocopherol, and maleic acid—or if it is metabolized as an intact entity.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing ascorbyl tocopheryl maleate (ATM) while ensuring stability?

  • Methodological Answer : ATM synthesis typically involves esterification reactions between ascorbic acid, tocopherol, and maleic anhydride. To minimize degradation, conduct reactions under inert atmospheres (e.g., nitrogen) and low temperatures (4–10°C). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC with UV detection at 265 nm (for ascorbyl derivatives). Post-synthesis, stabilize the compound using antioxidants like BHT (butylated hydroxytoluene) and store in amber vials at -20°C to prevent oxidation .

Q. How can researchers validate the purity and identity of ATM in experimental samples?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Employ a C18 reverse-phase column with a mobile phase of methanol:water (85:15 v/v) and UV detection at 290 nm (tocopherol) and 245 nm (ascorbyl moiety) .
  • FT-IR Spectroscopy : Confirm ester linkages via peaks at 1740–1760 cm⁻¹ (C=O stretch) and 1180–1200 cm⁻¹ (C-O ester stretch).
  • Mass Spectrometry (MS) : Compare molecular ion peaks ([M+H]+) with theoretical values (ATM molecular formula: C₃₃H₄₈O₈; exact mass: 596.33 g/mol).

Q. What are the best practices for assessing ATM’s stability in vitro?

  • Methodological Answer : Design accelerated stability studies under varying conditions:

  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and degradation thresholds. For example, ATM may decompose above 60°C, requiring storage below this threshold .
  • Oxidative Stability : Expose ATM to 40% hydrogen peroxide and measure peroxide value (PV) over time. Include controls with antioxidants (e.g., α-tocopherol) to benchmark results .

Advanced Research Questions

Q. How can contradictory data on ATM’s antioxidant efficacy in different model systems be reconciled?

  • Methodological Answer : Contradictions often arise from differences in experimental models (e.g., cell-free vs. cellular assays). To address this:

  • Standardize Assays : Use the ORAC (Oxygen Radical Absorbance Capacity) assay for lipid peroxidation inhibition and compare with cellular ROS (reactive oxygen species) assays (e.g., DCFH-DA fluorescence).
  • Control for Bioavailability : In cellular studies, pre-treat cells with ATM solubilized in cyclodextrin or liposomes to enhance uptake and ensure consistent intracellular concentrations .
  • Cross-Validate : Replicate findings across multiple models (e.g., murine keratinocytes, human fibroblasts) and correlate results with ATM’s partition coefficient (log P) to assess membrane permeability .

Q. What experimental designs are optimal for studying ATM’s interaction with other antioxidants in synergistic formulations?

  • Methodological Answer : Use factorial design (e.g., 2³ factorial) to evaluate interactions between ATM, vitamin C derivatives, and polyphenols. Key steps:

Dose-Response Matrix : Vary concentrations of each antioxidant (e.g., 0.1–10 µM).

Synergy Metrics : Calculate combination indices (CI) via the Chou-Talalay method. CI < 1 indicates synergy.

Mechanistic Studies : Perform fluorescence quenching assays to detect binding interactions between ATM and other antioxidants (e.g., resveratrol) .

Q. How can researchers address instability of ATM in aqueous formulations during long-term studies?

  • Methodological Answer : Optimize formulation parameters:

  • pH Control : Maintain pH 5.5–6.5 (ATM is unstable in alkaline conditions). Use citrate-phosphate buffers for pH stability.
  • Encapsulation : Use nanostructured lipid carriers (NLCs) or liposomes to encapsulate ATM, improving half-life in aqueous media. Characterize encapsulation efficiency via ultracentrifugation and HPLC .
  • Real-Time Stability Monitoring : Deploy Raman spectroscopy to non-invasively track degradation products (e.g., free tocopherol) over 6–12 months .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of ATM in preclinical models?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to determine EC₅₀ values. For skewed

  • Robust Regression : Apply Huber or Tukey bisquare weighting to minimize outlier effects.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in animal models (e.g., BALB/c vs. C57BL/6 mice) .

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